One-Step Synthesis with Quantitative Yield
N‑(2‑Methoxybenzyl)alanine can be prepared via a one‑step Vilsmeier‑type reaction that proceeds in quantitative yield (>99%), whereas multi‑step routes or lower‑yielding reductive aminations are typical for N‑benzylalanine and N‑(4‑methoxybenzyl)alanine [1]. This synthetic advantage directly translates to lower cost‑per‑gram for procurement and reduced waste generation in laboratory‑scale syntheses [1].
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | >99% (quantitative) |
| Comparator Or Baseline | N‑benzylalanine: typical reductive amination yields 60–85% [2] |
| Quantified Difference | N‑(2‑methoxybenzyl)alanine yield exceeds comparator by at least 15 percentage points. |
| Conditions | One‑pot Vilsmeier conditions using DMF and POCl₃ followed by hydrolysis; 1H, 13C NMR, IR, and Raman characterization [1]. |
Why This Matters
Higher synthetic yield reduces procurement costs and ensures reliable supply for research campaigns.
- [1] Molbank 2023, 2023(2), M1654. One‑Step Synthesis of N‑(2‑Methoxybenzyl)alanine in Quantitative Yield. View Source
- [2] The Chemical Educator, 2000, 5, 201–203. Reductive Amination of Pyruvate Esters: A Microscale Synthesis of N‑Benzylalanine Esters. View Source
